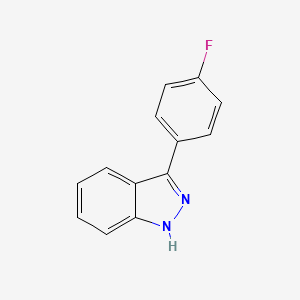

3-(4-fluorophenyl)-1H-indazole

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(4-fluorophenyl)-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FN2/c14-10-7-5-9(6-8-10)13-11-3-1-2-4-12(11)15-16-13/h1-8H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLPAFTHNIULCDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NN2)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 4 Fluorophenyl 1h Indazole and Analogous Fluorinated Indazoles

Overview of Contemporary Synthetic Strategies for Indazole Derivatives

The synthesis of indazole derivatives has evolved significantly, with numerous methods available to construct the core heterocyclic system and introduce substituents at various positions. nih.govnih.gov Classical approaches often involve the cyclization of appropriately substituted benzene (B151609) derivatives. These include the reaction of o-haloaryl aldehydes or ketones with hydrazines, the diazotization of o-alkylanilines, and intramolecular amination of o-haloarylhydrazones. nih.gov

Carbon-Carbon Bond Formation Approaches at the C3 Position of Indazole

The functionalization of the C3 position of the indazole ring is of particular interest for creating analogs of 3-(4-fluorophenyl)-1H-indazole. This is typically achieved by forming a new carbon-carbon bond at this position.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are a cornerstone for the synthesis of 3-aryl-1H-indazoles. mdpi.comresearchgate.net This reaction typically involves the coupling of a 3-halo-1H-indazole (commonly 3-iodo- or 3-bromo-1H-indazole) with an arylboronic acid in the presence of a palladium catalyst and a base. mdpi.commdpi.com

For the synthesis of this compound, this would involve the reaction of a 3-halo-1H-indazole with 4-fluorophenylboronic acid. The choice of catalyst, ligands, base, and solvent is crucial for achieving high yields. mdpi.comnih.gov For instance, Pd(PPh₃)₄ has been effectively used as a catalyst for the synthesis of various 3-aryl-1H-indazoles. mdpi.com The reaction is generally tolerant of a wide range of functional groups on both the indazole and the boronic acid partner. nih.gov

| Catalyst/Ligand | Substrate 1 | Substrate 2 | Base | Solvent | Product | Yield | Reference |

| Pd(dppf)Cl₂ | 5-bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | K₂CO₃ | Dimethoxyethane | 5-(N-Boc-pyrrol-2-yl)-1-ethyl-1H-indazole | High | mdpi.com |

| Pd(PPh₃)₄ | 3-iodo-1H-indazole | Arylboronic acid | NaHCO₃ | DMF/Water | 3-aryl-1H-indazole | Good | mdpi.com |

| P1 Precatalyst | 3-chloroindazole | Phenylboronic acid | K₃PO₄ | Dioxane/Water | 3-phenyl-1H-indazole | 95% | nih.gov |

Copper-Catalyzed Carbon-Carbon Bond Formation Strategies

Copper-catalyzed reactions provide an alternative and often more economical approach for C3-arylation of indazoles. researchgate.netnagoya-u.ac.jp These methods can involve the direct C-H arylation of the indazole core, avoiding the need for pre-halogenation. For instance, a CuI/1,10-phenanthroline/LiOt-Bu system has been shown to be effective for the C3 arylation of 2H-indazoles with iodoarenes. researchgate.net While often applied to the N-arylation of indazoles, copper catalysis can also facilitate C-C bond formation. One strategy involves an intramolecular Ullmann-type reaction, where a suitably substituted precursor undergoes copper-catalyzed cyclization to form the indazole ring with the desired C3 substituent already in place. scispace.com

Construction of the Indazole Ring System Incorporating Fluorophenyl Moieties

An alternative synthetic strategy involves constructing the indazole ring from precursors that already contain the 4-fluorophenyl group. This ensures the correct placement of this crucial moiety from the outset.

Cyclization Reactions Utilizing Hydrazine (B178648) Derivatives

A classic and versatile method for forming the indazole ring is the condensation and cyclization of a substituted o-carbonyl compound with hydrazine or its derivatives. niif.huthieme-connect.de To synthesize this compound, one could start with a 2-halo- or 2-amino-substituted benzophenone (B1666685) bearing a 4-fluorophenyl group. For example, the reaction of 2-fluoro- or 2-chlorobenzophenones with hydrazine can lead to the formation of the indazole ring. thieme-connect.de

A practical synthesis of indazoles involves the condensation of o-fluorobenzaldehydes and their O-methyloximes with hydrazine. researchgate.net This approach can be adapted for ketones. For instance, the reaction of 2-(4-fluorobenzoyl)aryl halides with hydrazine derivatives can be a direct route to 3-(4-fluorophenyl)-1H-indazoles. Similarly, the reaction of 2-formyl- or 2-acyl-halobenzenes with methylhydrazine followed by a copper-catalyzed intramolecular Ullmann cyclization has been developed for the synthesis of fluorinated indazoles. scispace.comnih.govacs.org

| Reactant 1 | Reactant 2 | Conditions | Product | Reference |

| o-Fluorobenzaldehydes / O-methyloximes | Hydrazine | Heat | Indazoles | researchgate.net |

| 2-halobenzophenones | Hydrazine | Heat | 3-aryl-1H-indazoles | thieme-connect.de |

| α-tetralone / 4-fluorobenzaldehyde | Hydrazine/Thiosemicarbazide | Heat | 3-(4-fluorophenyl)benzo[g]indazoles | niif.hu |

Intramolecular C-H Functionalization and Amination Approaches

Modern synthetic methods are increasingly turning to intramolecular C-H functionalization and amination reactions to construct the indazole ring. acs.orgbohrium.comacs.org These reactions offer high atom economy and can proceed under mild conditions. One such approach involves the silver(I)-mediated intramolecular oxidative C-H amination of arylhydrazones. acs.orgbohrium.comacs.org In this scenario, an arylhydrazone derived from a ketone with a 4-fluorophenyl group could be cyclized to form the desired this compound. acs.orgbohrium.comacs.org

Another powerful technique is the rhodium(III)-catalyzed synthesis of indazoles from azobenzenes and aldehydes, which proceeds via C-H bond functionalization. nih.gov While this typically leads to 2-substituted indazoles, variations of this strategy could potentially be adapted for the synthesis of 1H-indazoles. Copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones is another effective method for constructing the indazole ring. mdpi.com

Regioselective Synthesis of 1H-Indazole Tautomers and Isomers

The synthesis of indazole derivatives is often complicated by the potential for forming two different N-substituted regioisomers, the N1- and N2-alkylated products. The indazole ring system exhibits annular tautomerism, with the 1H- and 2H-tautomers existing in equilibrium. Generally, the 1H-indazole tautomer is thermodynamically more stable than the 2H-form. sci-hub.se However, achieving regioselective synthesis of a single isomer, particularly the less stable 2H-indazole, remains a significant synthetic challenge. sci-hub.se Most synthetic approaches yield either the thermodynamically favored 1H-indazole or a mixture of both 1H- and 2H-isomers. sci-hub.se

The control of regioselectivity is influenced by both steric and electronic factors of the substituents on the indazole ring, as well as the reaction conditions, including the choice of base and solvent. beilstein-journals.orgbeilstein-journals.org For instance, in N-alkylation reactions, the steric bulk of substituents at the C3 position can direct the alkylation to the N1 position. A study demonstrated that increasing the steric hindrance at the C3 position favored the formation of the N1 regioisomer, with the order of influence being tert-butyl > phenyl > methyl > H. beilstein-journals.orgd-nb.info Specifically, a C3-tert-butyl group resulted in exclusive formation of the N1-substituted product. beilstein-journals.org Conversely, electron-withdrawing substituents at the C7 position, such as nitro (NO₂) or methoxycarbonyl (CO₂Me), have been shown to confer excellent N2 regioselectivity. beilstein-journals.org

Several strategies have been developed to achieve regioselective synthesis of 1H-indazoles. One common approach involves the cyclization of pre-functionalized precursors where the regiochemical outcome is predetermined. For example, the use of N-alkyl or N-aryl hydrazines in reactions with ortho-haloaryl carbonyls or nitriles can yield N1-substituted 1H-indazoles in good to excellent yields. beilstein-journals.orgmdpi.com Another method involves the intramolecular cyclization of aryl-substituted E-α-hydrazone esters. researchgate.net

Hunt et al. demonstrated that regioselective N-alkylation can be achieved through an equilibration process using appropriate α-halo carbonyl electrophiles, which favors the formation of the more stable N1-substituted product. d-nb.info Similarly, N1-substituted indazoles have been obtained via thermodynamic equilibration using β-halo ester electrophiles in the presence of DMF. d-nb.info Regioselective N-acylation is also suggested to provide the N1-substituted isomer through the isomerization of the initially formed N2-acylindazole to the more stable N1 product. d-nb.info

More recently, methodologies focusing on the regioselective synthesis of 2H-indazoles have emerged. One such study reported the condensation of β-ketothioamides with hydrazine and its derivatives to selectively produce 2H-indazole derivatives, with the regioselectivity confirmed by X-ray diffraction and supported by DFT studies. bohrium.com Another approach utilized copper oxide nanoparticles supported on activated carbon for the synthesis of 2-phenyl-2H-indazoles from 2-bromobenzaldehydes, primary amines, and sodium azide (B81097) under ligand- and base-free conditions. acs.orgnih.gov

Table 1: Methodologies for Regioselective Indazole Synthesis

| Method | Starting Materials | Key Reagents/Conditions | Primary Product | Key Findings & Reference |

|---|---|---|---|---|

| N-Alkylation | C3-Substituted Indazoles, Alkyl Halide | NaH in THF | N1-Alkyl Indazole | Steric bulk at C3 (t-Bu > Ph > Me > H) favors N1 selectivity. beilstein-journals.orgd-nb.info |

| N-Alkylation | C7-Substituted Indazoles, Alkyl Halide | Various bases/solvents | N2-Alkyl Indazole | Electron-withdrawing groups (e.g., NO₂, CO₂Me) at C7 direct to N2. beilstein-journals.org |

| Cyclization | ortho-Haloaryl Carbonyls/Nitriles, N-Alkyl/Aryl Hydrazines | - | 1-Substituted-1H-Indazole | Pre-functionalized hydrazine directs regioselectivity. beilstein-journals.orgmdpi.com |

| Condensation/Cyclization | β-Ketothioamides, Hydrazine derivatives | - | 2H-Indazole Derivatives | High regioselectivity for the 2H-isomer was confirmed by X-ray crystallography. bohrium.com |

| Multi-component Reaction | 2-Bromobenzaldehydes, Primary Amines, Sodium Azide | CuO@C catalyst, PEG-400 | 2H-Indazole Derivatives | A green, heterogeneous catalytic approach for 2H-indazoles. acs.orgnih.gov |

Advancements in Catalyst-Based and Green Chemistry Synthetic Routes for Indazoles

Modern synthetic chemistry has emphasized the development of catalytic systems and green methodologies to construct heterocyclic scaffolds like indazole efficiently and sustainably.

Catalyst-based routes offer powerful tools for the synthesis of 3-aryl-1H-indazoles, including the 4-fluorophenyl derivative. Transition metal-catalyzed cross-coupling reactions are particularly prominent. A regioselective iridium-catalyzed C3-borylation of 1H-indazoles, followed by a Suzuki–Miyaura coupling with aryl halides, provides a versatile route to 3-aryl-1H-indazoles. rsc.org Palladium catalysts, such as Pd(PPh₃)₄, have also been effectively used in Suzuki-Miyaura cross-coupling reactions to synthesize compounds like this compound. mdpi.comsciensage.info Furthermore, copper-catalyzed methods, often considered more economical, have been developed. For instance, Cu(OAc)₂·H₂O has been used to catalyze the cyclization of o-haloaryl N-sulfonylhydrazones to form 1H-indazoles. mdpi.com A general method using catalytic amounts of copper(I) oxide (CuO) has been established for the one-step regioselective synthesis of 1-substituted indazole-3-carboxylic acids from ortho-halogenated ketones and acids. researchgate.net

C-H activation represents another advanced catalytic strategy. Rhodium(III)-catalyzed C-H activation of 2-aryl indazoles followed by annulation has been developed, offering an efficient pathway to complex indazole-fused systems under mild conditions. rsc.org Visible-light photoredox catalysis has also emerged as a powerful tool, enabling reactions like the trifluoromethylation of indazoles under mild conditions. mdpi.com A metal-free, visible-light-induced C-H fluorination of heteroarenes has also been reported, using N-fluorobenzenesulfonimide (NFSI) as the fluorine source. mdpi.com

In line with the principles of green chemistry, several environmentally benign synthetic routes for indazoles have been established. A notable example is the use of citric acid, a non-toxic and biodegradable catalyst, for the one-pot regioselective synthesis of N-alkylated indazoles in an ethanol/water mixture. This method features a simple work-up, high yields, and step- and atom-economy.

The development of heterogeneous catalysts is a cornerstone of green chemistry, as they can be easily recovered and reused. A sustainable heterogeneous catalyst consisting of copper oxide nanoparticles supported on activated carbon (CuO@C) has been successfully employed for the synthesis of 2H-indazoles and quinazolines. acs.orgnih.gov This reaction proceeds in PEG-400, a green solvent, under ligand- and base-free conditions, and the catalyst can be recycled multiple times. acs.orgnih.govrsc.org Similarly, the Rh(III)-catalyzed C-H activation system mentioned earlier also boasts excellent catalyst recyclability, making it suitable for larger-scale production. rsc.org The move towards using water as a reaction medium is another green approach; a direct, metal-free C3-fluorination of 2H-indazoles using NFSI has been successfully performed in water under ambient air. mdpi.comacs.org

Table 2: Advanced Catalytic and Green Synthetic Routes for Indazoles

| Methodology | Catalyst/Key Reagent | Solvent/Conditions | Product Type | Key Advantages & Reference |

|---|---|---|---|---|

| C-H Borylation / Suzuki Coupling | Iridium complex / Pd catalyst | - | 3-Aryl-1H-indazoles | Regioselective C3-functionalization of the parent indazole. rsc.org |

| Suzuki Coupling | Pd(PPh₃)₄ | - | This compound | Direct and effective synthesis of 3-aryl indazoles. mdpi.comsciensage.info |

| C-H Activation / Annulation | Rh(III) complex | Mild conditions | Indazole-fused heterocycles | High efficiency, catalyst recyclable at least eight times. rsc.org |

| Heterogeneous Catalysis | CuO Nanoparticles on Carbon (CuO@C) | PEG-400 (Green Solvent) | 2H-Indazoles | Sustainable, ligand-free, reusable catalyst, gram-scale synthesis. acs.orgnih.gov |

| Biocatalysis | Citric Acid | Ethanol/Water | N-Alkylated Indazoles | Biodegradable catalyst, one-pot, high yields, simple work-up. |

| Photoredox Catalysis | Methylene Blue / Hypervalent Iodine Reagent | Visible Light | Trifluoromethylated Indazoles | Provides access to specifically fluorinated indazoles. mdpi.com |

| Metal-Free Fluorination | N-Fluorobenzenesulfonimide (NFSI) | Water | C3-Fluorinated 2H-Indazoles | Uses water as a green solvent, operates under ambient air. mdpi.comacs.org |

Structure Activity Relationship Sar Studies of 3 4 Fluorophenyl 1h Indazole Derivatives

Elucidating the Influence of the 4-Fluorophenyl Substituent on Biological Activity

The presence of a 4-fluorophenyl group at the C3 position of the indazole ring is a common feature in many biologically active derivatives. The fluorine atom, owing to its high electronegativity and small size, can significantly modulate the electronic properties and conformation of the molecule, thereby influencing its interaction with biological targets. ontosight.ainih.gov

Research has shown that the 4-fluoro substituent is often crucial for potent biological activity. For instance, in a series of 1H-indazole-3-amine derivatives evaluated for their antitumor activity, the presence of a 4-fluorophenyl group at the C5 position of the indazole was found to be important for their anti-proliferative effects. mdpi.com Specifically, a compound with a 4-fluoro substituent (5e) demonstrated superior activity compared to its 3-fluoro counterpart (5b) against the Hep-G2 cancer cell line. mdpi.com Further studies on mercapto-derived indazoles also highlighted that the para-fluorine substitution is critical for antitumor activity. mdpi.com

The electronic effects of the fluorine atom can also enhance the binding affinity of the molecule to its target. In the context of MEK4 inhibitors, indazoles with a fluorine at the 6-position of the indazole ring showed excellent potency, being 5- and 10-fold more potent than their 6-chloro analogs. nih.gov This suggests that the electron-withdrawing nature of fluorine can be beneficial for activity.

The following table summarizes the impact of the 4-fluorophenyl substituent on the antitumor activity of some indazole derivatives:

| Compound | Substituent at C5 of Indazole | IC50 against Hep-G2 (µM) |

| 5b | 3-fluorophenyl | >50 |

| 5e | 4-fluorophenyl | 15.34 |

| 5j | 3,5-difluorophenyl | 10.21 |

Impact of Substitutions at Various Positions of the Indazole Core (C1, C2, C3, C4, C5, C6, C7)

Modifications at various positions of the bicyclic indazole ring system have been shown to drastically alter the potency and selectivity of these molecules.

C3-Position: Functionalization at the C3 position is of great interest due to the large number of biologically active indazoles substituted at this position. austinpublishinggroup.com For instance, in a series of MEK4 inhibitors, a 3-aryl carboxylic acid moiety was found to be essential for activity, as the corresponding methyl ester was completely inactive. nih.gov

C4-Position: Substitutions at the C4 position can also influence activity. In a study of indole (B1671886) chloroacetamidine inhibitors, installing a chloro group at the C4 position of the indazole ring led to significant improvements in inhibitory activity against PAD4. nih.gov

C5-Position: The C5 position is a frequent site for substitution to modulate biological activity. semanticscholar.org In the development of MEK4 inhibitors, a methyl group at the 5-position of the indazole was found to be more potent than at the 4-position. nih.gov Furthermore, bromo substitution at the C5 position has been shown to have diverse effects on anticancer and antioxidant activities. longdom.org

C6-Position: The C6 position has been identified as a key site for optimizing the activity of indazole derivatives. For example, in the pursuit of selective MEK4 inhibitors, indazoles with a fluorine at the 6-position demonstrated excellent potency. nih.gov Similarly, for indole chloroacetamidine inhibitors, a chloro substitution at the C6 position resulted in increased potency against PAD4 and improved selectivity. nih.gov

C7-Position: Substitutions at the C7 position can also have a notable impact. For instance, a chloro substituent at the C7 position of the indazole ring in a series of PAD4 inhibitors resulted in modestly greater inhibitory activity. nih.gov Conversely, in the context of indazole N-alkylation, C7-nitro or -CO2Me substituted indazoles led to excellent N-2 regioselectivity. nih.govresearchgate.net

The following interactive table provides examples of how substitutions at different positions of the indazole core affect biological activity.

| Position | Substituent | Biological Effect | Target |

| C3 | Aryl carboxylic acid | Essential for activity | MEK4 nih.gov |

| C4 | Chloro | Improved inhibitory activity | PAD4 nih.gov |

| C5 | Methyl | More potent than C4-methyl | MEK4 nih.gov |

| C6 | Fluoro | Excellent potency | MEK4 nih.gov |

| C7 | Chloro | Modestly greater inhibitory activity | PAD4 nih.gov |

The regiochemistry of functional groups, particularly amide linkers, attached to the indazole core is a critical determinant of biological activity. nih.gov A striking example is observed in a series of indazole-3-carboxamides developed as calcium-release activated calcium (CRAC) channel blockers. nih.gov

In this study, it was discovered that the orientation of the amide linker was paramount for inhibitory activity. Derivatives with a -CO-NH-Ar linker (indazole-3-carboxamides) were found to be potent CRAC channel blockers, while their isomers with a 'reversed' -NH-CO-Ar linker were only weakly active. nih.gov For example, the indazole-3-carboxamide 12d actively inhibited calcium influx with a sub-micromolar IC50 value, whereas its reverse amide isomer 9c was inactive even at high concentrations. nih.gov This specific requirement for the 3-carboxamide regiochemistry is a unique feature for this class of CRAC channel inhibitors. nih.gov

This highlights the importance of precise control over the regiochemistry during synthesis to achieve the desired biological profile.

For instance, in a study of monoamine oxidase (MAO) inhibitors, N1-alkyl-substituted indazole-5-carboxamides were found to be potent and selective MAO-B inhibitors, while the corresponding N2-methylated compounds were dual MAO-A/B inhibitors. researchgate.net This demonstrates that the regioselectivity of N-alkylation can be exploited to fine-tune the selectivity profile of a drug candidate.

The nature of the alkylating agent and the substituents on the indazole ring can influence the N1/N2 regioselectivity of the alkylation reaction. nih.gov Steric and electronic factors play a significant role. For example, bulky substituents at the C3 position tend to favor N1 alkylation. nih.gov Conversely, electron-withdrawing groups at the C7 position can direct the alkylation to the N2 position. nih.govresearchgate.net

Furthermore, the presence of a substituent on the indazole nitrogen is not always beneficial. In the case of MEK4 inhibitors, compounds with a Boc-protecting group on the indazole N1 were completely inactive, highlighting the importance of the N-H group for key interactions with the kinase hinge region. nih.gov

Rational Design and Structural Modifications for Optimized Selectivity and Potency

The development of potent and selective 3-(4-fluorophenyl)-1H-indazole derivatives often relies on a rational design approach, integrating SAR data with computational modeling and structural biology. nih.govlongdom.org This allows for targeted modifications to optimize the compound's interaction with its biological target while minimizing off-target effects.

A key strategy involves the introduction of specific substituents at various positions of the indazole core and the phenyl ring. For example, in the optimization of fibroblast growth factor receptor (FGFR) inhibitors, the addition of a fluorine atom to the phenyl ring led to a remarkable improvement in activity. nih.gov Similarly, replacing a methoxyphenyl group with larger alkoxy groups at the 3-position of the phenyl ring resulted in increased activity. nih.gov

Another successful approach is the replacement of one heterocyclic core with another. For instance, replacing an indole core with an indazole and subsequent derivatization with chloro substituents led to the identification of a highly potent and selective PAD4 inhibitor. nih.gov

The following table showcases examples of rational modifications and their impact on potency and selectivity:

| Initial Scaffold | Modification | Resulting Compound | Improvement |

| Indole Chloroacetamidine | Replaced indole with indazole and added chloro substituents | Trichloroindazole inhibitor 24 | High inhibitory activity and >10-fold selectivity for PAD4 nih.gov |

| 3-(3-methoxyphenyl)indazole | Added a fluorine atom to the phenyl ring | 14d | Remarkable improvement in FGFR1 inhibitory activity (IC50 = 5.5 nM) nih.gov |

Correlation between Indazole Tautomerism and Biological Profile

Indazoles can exist in two main tautomeric forms: the 1H-indazole and the 2H-indazole. nih.govnih.gov The equilibrium between these tautomers can be influenced by the solvent, temperature, and the nature of substituents on the ring. austinpublishinggroup.com The 1H-tautomer is generally the more thermodynamically stable form. nih.govnih.gov

For example, in the development of MEK4 inhibitors, modeling studies showed that the indazole N-H of the 2H-tautomer forms a key interaction with the kinase hinge region. nih.gov This was consistent with the experimental finding that N1-Boc protected indazoles were inactive. nih.gov

The tautomeric state can also influence the synthetic accessibility of certain derivatives. The differential reactivity of the N1 and N2 positions in the two tautomers can be exploited for regioselective functionalization. nih.gov Understanding and controlling the tautomeric equilibrium is therefore a critical aspect in the design and synthesis of biologically active indazole derivatives.

Mechanistic Investigations of Biological Activities of 3 4 Fluorophenyl 1h Indazole Derivatives

Identification and Characterization of Molecular Targets

The biological activity of 3-(4-fluorophenyl)-1H-indazole derivatives is largely attributed to their ability to interact with and modulate the function of key proteins, particularly enzymes and kinases that play critical roles in cellular signaling and metabolism.

Derivatives of the indazole scaffold have been identified as potent inhibitors of a wide array of protein kinases and enzymes, many of which are implicated in the progression of diseases like cancer and neurodegenerative disorders. google.comgoogle.com The this compound structure serves as a crucial pharmacophore for binding to these targets.

Protein Kinase Inhibition: The indazole core is a key feature in many kinase inhibitors, including several FDA-approved drugs for cancer treatment. acs.org Research has shown that derivatives of this compound can inhibit multiple families of protein kinases.

Aurora Kinases: These serine-threonine kinases are crucial for cell cycle progression, and their over-expression is common in many cancers. google.com Certain indazole compounds have been shown to inhibit Aurora kinases, which is a key mechanism for their anti-proliferative effects. google.comgoogle.com

ROCK-II: Rho-associated coiled-coil forming protein kinase II (ROCK-II) is involved in regulating actin-myosin contraction and has been identified as a therapeutic target for inflammatory conditions and hypertension. google.comgoogle.com Indazole compounds are known to possess inhibitory activity against ROCK-II. google.com

JNK (c-Jun N-terminal Kinase): The JNK signaling pathway is associated with cellular responses to stress, inflammation, and apoptosis. google.com Its involvement in insulin-mediated diseases has also been confirmed. google.com Indazole derivatives have been shown to inhibit JNK, highlighting their potential in treating related pathologies. google.com

Receptor Tyrosine Kinases (e.g., VEGFR, FGFR): Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and is driven by kinases like Vascular Endothelial Growth Factor Receptor (VEGF-R). google.com Indazole derivatives have demonstrated the ability to inhibit kinases involved in angiogenesis. google.com For instance, the drug Axitinib (B1684631), which features an indazole core, is a potent tyrosine kinase inhibitor. acs.org

Other Kinases: The inhibitory profile of indazole derivatives extends to a broad range of other kinases including the Src family, GSK3, and those involved in the MAPK pathway. google.com For example, a derivative, (4-((1-(3-fluorophenyl)methyl)-1H-indazol-5-ylamino)-5-methylpyrrolo(2,1-f)(1,2,4)triazin-6-yl)carbamic acid 3-morpholinylmethyl ester (BMS-599626), acts as an oral pan-HER receptor tyrosine kinase inhibitor. nih.gov

Other Enzyme Inhibition:

Monoamine Oxidase B (MAO-B): MAO-B is a key enzyme in the metabolism of neurotransmitters, and its inhibition is a strategy for treating Parkinson's disease. nih.gov Structurally optimized N-alkyl-substituted indazole-5-carboxamides have been developed as potent and selective MAO-B inhibitors. nih.gov Specifically, the derivative N-(3-chloro-4-fluorophenyl)-1-methyl-1H-indazole-5-carboxamide (NTZ-1441) was identified as a subnanomolar, highly selective MAO-B inhibitor. nih.gov Molecular modeling has shown that the indazole moiety establishes key interactions within the active site of the MAO-B enzyme. nih.gov

Dihydrofolate Reductase (DHFR): Molecular docking studies have suggested that dihydrofolate reductase may be a potential target for certain 3-(4-fluorophenyl)-benzo[g]indazole derivatives, indicating a possible mechanism for their antibacterial activity. researchgate.net

| Target Enzyme/Kinase | Derivative Class | Key Findings | Reference |

|---|---|---|---|

| Aurora Kinases | Indazole Compounds | Inhibition contributes to anti-proliferative effects in cancer. | google.comgoogle.com |

| ROCK-II | Indazole Compounds | Potential therapeutic application for hypertension and inflammation. | google.comgoogle.com |

| JNK | Indazole Compounds | Inhibition relevant for stress response, inflammation, and metabolic diseases. | google.com |

| pan-HER Receptors | (4-((1-(3-fluorophenyl)methyl)-1H-indazol-5-ylamino)-5-methylpyrrolo(2,1-f)(1,2,4)triazin-6-yl)carbamic acid 3-morpholinylmethyl ester | Acts as an oral pan-HER receptor tyrosine kinase inhibitor. | nih.gov |

| MAO-B | N-(3-chloro-4-fluorophenyl)-1-methyl-1H-indazole-5-carboxamide | Subnanomolar and highly selective inhibition (>15,000-fold vs MAO-A). | nih.gov |

| DHFR | 3-(4-fluorophenyl)-benzo[g]indazole derivatives | Identified as a potential target through molecular docking. | researchgate.net |

Beyond direct inhibition, derivatives of this compound can modulate enzyme activity through other mechanisms.

Indoleamine-2,3-dioxygenase 1 (IDO1): IDO1 is an enzyme that plays a role in immune tolerance by catabolizing tryptophan. Its inhibition is a promising strategy in cancer immunotherapy. Some indazole derivatives have been reported as potent IDO1 inhibitors. mdpi.com

Poly(ADP-ribose) Polymerase (PARP1/PARP2): PARP enzymes are crucial for DNA repair. PARP inhibitors, which can be effective in cancers with specific DNA repair defects, often feature a heterocyclic core. Niraparib, an FDA-approved PARP inhibitor for ovarian cancer, contains an indazole core structure, demonstrating the importance of this scaffold for targeting the enzyme. acs.org

Analysis of Cellular Pathways and Pharmacological Cascades

By targeting key enzymes and kinases, this compound derivatives can significantly disrupt cellular signaling pathways, leading to outcomes such as programmed cell death (apoptosis) and the halting of cell growth and movement.

Apoptosis is a critical process for eliminating damaged or cancerous cells. Several studies have shown that indazole derivatives can trigger this process through multiple pathways.

ROS Generation: Some pyrazole (B372694) and indazole derivatives induce apoptosis by increasing the levels of reactive oxygen species (ROS) within cancer cells. waocp.orgnih.gov This oxidative stress can damage cellular components and initiate the apoptotic cascade. nih.gov

Modulation of Apoptotic Proteins: Certain 1H-indazole-3-amine derivatives have been shown to induce apoptosis by modulating the expression of key regulatory proteins. researchgate.net Specifically, they can inhibit the anti-apoptotic protein Bcl-2 while promoting the pro-apoptotic protein Bax. researchgate.net

p53/MDM2 Pathway: The tumor suppressor protein p53 is a critical regulator of cell cycle and apoptosis. One study found that an indazole derivative could induce apoptosis and cell cycle arrest by potentially inhibiting the p53/MDM2 pathway, a key interaction that controls p53 levels. researchgate.net Flow cytometry analysis confirmed that treatment with these derivatives leads to an increased percentage of apoptotic cells. researchgate.netnih.gov

The anti-cancer activity of this compound derivatives is also linked to their ability to halt the uncontrolled proliferation and spread of tumor cells.

Cell Cycle Arrest: By inhibiting kinases like CDKs, these compounds can arrest the cell cycle, preventing cancer cells from dividing and multiplying. google.comnih.gov Studies using flow cytometry have demonstrated that treatment with pyrazole derivatives can cause cell cycle arrest, often in the S or G2/M phase. waocp.orgresearchgate.net

Anti-proliferative Activity: The cytotoxic effects of these compounds have been confirmed against various human cancer cell lines. For example, derivatives have shown significant inhibitory effects against chronic myeloid leukemia (K562), lung cancer (A549), and prostate cancer (PC-3) cell lines. nih.gov The parent compound, this compound, has also been evaluated for its cytotoxic effects. mdpi.com

Investigating Mechanisms Related to Overcoming Drug Resistance

A major challenge in cancer therapy is the development of drug resistance. The unique mechanisms of action of certain this compound derivatives offer potential solutions to this problem. One key area of investigation has been in the context of hormone-dependent breast cancer.

Selective Estrogen Receptor Degraders (SERDs): In estrogen receptor-positive (ER+) breast cancer, resistance to standard therapies like tamoxifen (B1202) can develop. A novel strategy to combat this is the use of SERDs, which not only block the estrogen receptor but also promote its degradation. An indazole-based series of SERDs has been optimized for this purpose. nih.gov The derivative 3-(4-(2-(2-chloro-4-fluorophenyl)-1-(1H-indazol-5-yl)but-1-en-1-yl)phenyl)acrylic acid was developed from this series and demonstrated the ability to induce tumor regression in a tamoxifen-resistant breast cancer xenograft model. nih.gov This highlights the potential of the indazole scaffold to create compounds that can overcome established mechanisms of drug resistance. nih.gov

Application of Electrochemical and Spectroscopic Techniques in Mechanistic Elucidation

The elucidation of the mechanisms through which this compound derivatives exert their biological effects relies heavily on a combination of advanced analytical techniques. Electrochemical and spectroscopic methods are particularly powerful tools for probing the electronic properties, structural features, and interaction dynamics of these molecules. Such studies provide foundational knowledge for understanding structure-activity relationships (SAR) and designing more potent and selective agents.

Electrochemical Techniques

Electrochemical methods, such as cyclic voltammetry (CV), are employed to investigate the redox properties of indazole derivatives. These studies are crucial for understanding potential metabolic pathways, particularly those involving oxidation or reduction, and for elucidating reaction mechanisms in both biological systems and synthetic processes. acs.orgresearchgate.net For instance, the electrochemical oxidation of arylhydrazones to form 1H-indazoles has been studied, revealing the electronic requirements for the cyclization reaction. rsc.org

In a study involving the synthesis of 1H-indazoles, cyclic voltammetry of a precursor arylhydrazone displayed two irreversible anodic waves, indicating a two-step oxidation process is involved in the formation of the indazole ring. acs.org The first oxidation potential was recorded at 1.5 V, with the second occurring at 2.2 V, the latter being responsible for the desired product formation. acs.org This type of analysis helps in understanding the molecule's stability and its propensity to participate in electron transfer reactions, a common feature in many biological processes. While direct CV data for this compound is not detailed in these specific studies, the data from related structures provide a framework for its expected electrochemical behavior.

Table 1: Electrochemical Data for Related Indazole Precursors

| Compound/Precursor | Technique | Key Findings | Reference |

|---|---|---|---|

| Arylhydrazone (precursor to 1H-indazole) | Cyclic Voltammetry (CV) | Showed two irreversible anodic peak potentials at 1.5 V and 2.2 V. The second oxidation was responsible for the formation of the 1H-indazole product. | acs.org |

Spectroscopic Techniques

Spectroscopy is indispensable for the structural characterization of this compound and its derivatives. Techniques including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, Mass Spectrometry (MS), and UV-Visible spectroscopy provide detailed information about molecular structure, functional groups, and electronic transitions.

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS): ¹H and ¹³C NMR spectroscopy are fundamental for confirming the precise structure of synthesized derivatives. Chemical shifts (δ), coupling constants (J), and signal multiplicity allow for the unambiguous assignment of protons and carbons within the molecule. For this compound, characteristic signals in the aromatic region of the ¹H NMR spectrum confirm the presence of both the indazole and the 4-fluorophenyl rings. mdpi.com Similarly, ¹³C NMR data validate the carbon skeleton. mdpi.com High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate mass-to-charge ratio (m/z) of the parent ion. mdpi.comnih.gov

Table 2: Spectroscopic Data for this compound

| Technique | Solvent | Key Signals/Findings | Reference |

|---|---|---|---|

| ¹H NMR | CDCl₃ | δ 8.05 (m, 3H, ArH), 7.45 (m, 2H, ArH), 7.25 (m, 1H, ArH), 7.21 (m, 2H, ArH) | mdpi.com |

| ¹³C NMR | CDCl₃ | δ 151.0, 147.2, 138.5, 130.1, 128.8, 126.2, 124.4, 122.1, 121.7, 113.8 | mdpi.com |

| IR (KBr) | - | ν (cm⁻¹): 3406 (NH str), 3078 (ArH str), 1625, 1563 (ArC=C str), 1440 (C=N str), 814 (C-F str) | mdpi.com |

| ESI-MS | - | m/z: 213.27 [M+H]⁺ | mdpi.com |

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups present in the molecule. For this compound, key absorptions include the N-H stretching vibration, aromatic C-H stretching, and C=C and C=N bond vibrations within the heterocyclic and aromatic rings. mdpi.com A distinct band corresponding to the C-F stretch is also observable. mdpi.com

UV-Visible and Fluorescence Spectroscopy: These techniques are valuable for studying the electronic properties of molecules and their interactions with biological macromolecules. For instance, UV-Vis and fluorescence spectra of certain N-substituted indazole derivatives were used to confirm the stability of the 1H-indazole tautomeric form in solution, as no significant solvent-dependent spectral changes were observed. optibrium.com This is crucial because different tautomers can exhibit distinct biological activities. Furthermore, fluorescence spectroscopy has been employed to assess the protein-binding characteristics of related fluorinated polymers, demonstrating its utility in probing molecular interactions. bohrium.com

Computational and Theoretical Chemistry Studies of 3 4 Fluorophenyl 1h Indazole

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Activity

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds and to understand the structural features that are important for activity.

3D-QSAR studies have been performed on various series of indazole derivatives to understand the structural requirements for their biological activities, such as HIF-1α inhibition. nih.gov These studies generate contour maps that indicate where steric bulk or electrostatic charge is favorable or unfavorable for activity. nih.gov For example, a common five-point pharmacophore hypothesis (A1D2R3R4R5_4) has been generated for indazole derivatives as HIF-1α inhibitors, which can be used to design more potent molecules. nih.gov

While a specific QSAR model for 3-(4-fluorophenyl)-1H-indazole is not detailed in the provided results, the principles from broader indazole QSAR studies are applicable. The presence of the 4-fluorophenyl group would contribute specific electronic and steric properties that would be quantified in a QSAR model. The fluorine atom, being highly electronegative, would influence the electrostatic contour maps, and the phenyl ring would contribute to the steric and hydrophobic fields. nih.gov The predictive power of such a model would depend on the quality and diversity of the training set of compounds used to build it. nih.gov

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. It is a powerful tool for understanding the fundamental properties of compounds like this compound.

DFT calculations, often using the B3LYP functional with basis sets like 6-311+G(d,p) or 6-311++G(d,p), are employed to optimize the molecular geometry and calculate various electronic properties. nih.govrsc.orgajchem-a.com These calculations can provide insights into bond lengths, bond angles, and dihedral angles of the molecule in its ground state. ajchem-a.comnih.gov For indazole derivatives, DFT studies help in understanding their physicochemical properties and electrostatic potential, which are crucial for their interaction with biological targets. nih.govrsc.org The results of DFT calculations can also be used to simulate vibrational spectra (FT-IR), which can be compared with experimental data to validate the computational model. ajchem-a.comnih.gov

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Energy Gaps)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in the chemical reactivity of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. ajchem-a.com

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. ajchem-a.com For various fluorophenyl-containing heterocyclic compounds, the HOMO-LUMO gap has been calculated using DFT. ajchem-a.commangaloreuniversity.ac.in The HOMO is typically localized over the electron-donating parts of the molecule, while the LUMO is localized over the electron-accepting regions. Analysis of the HOMO and LUMO distribution provides insights into the regions of the molecule that are likely to be involved in electron transfer processes. ajchem-a.com In the case of this compound, the indazole ring and the fluorophenyl group would both contribute significantly to the frontier orbitals.

Table 2: Representative HOMO-LUMO Energy Gaps for Related Compounds

| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole | DFT/B3LYP/6-311++G(d,p) | -6.93 | -1.61 | 5.32 ajchem-a.com |

| (E)-3-(4-chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one | DFT/B3LYP | Not Specified | Not Specified | 4.34 (calculated) mangaloreuniversity.ac.in |

Molecular Electrostatic Potential (MEP) Surface Mapping

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution in a molecule. It is used to predict the reactive sites for electrophilic and nucleophilic attacks and to understand intermolecular interactions like hydrogen bonding. ajchem-a.comresearchgate.netresearchgate.net

In an MEP map, regions of negative electrostatic potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. nih.govresearchgate.net For heterocyclic compounds containing nitrogen and fluorine, the nitrogen atoms are often associated with the most negative potential, making them likely sites for electrophilic interaction. nih.govajchem-a.com The hydrogen atoms, particularly those attached to nitrogen in the indazole ring, would show positive potential. nih.gov The fluorine atom on the phenyl ring would also influence the MEP, creating a region of negative potential. This detailed charge distribution map is invaluable for understanding how this compound might interact with a biological receptor. researchgate.net

Molecular Dynamics (MD) Simulations for Ligand-Protein Stability and Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. In drug design, MD simulations are used to assess the stability of a ligand-protein complex and to analyze the detailed interactions between the ligand and the receptor. nih.gov

MD simulations can provide a more dynamic picture of the binding process compared to the static view from molecular docking. nih.gov For indazole derivatives, MD simulations have been used to confirm the stability of the ligand within the active site of its target protein. researchgate.netnih.govworldscientific.com These simulations can reveal how the ligand and protein adapt to each other's presence and can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that are maintained over the simulation time. nih.gov For example, an MD simulation of an indazole-based inhibitor of the influenza PA protein showed the persistence of critical hydrophobic interactions that were not fully apparent in the initial docking pose. nih.gov This highlights the importance of MD simulations in refining the understanding of ligand-protein binding.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Characteristics

In silico ADME prediction involves the use of computational models to estimate the pharmacokinetic properties of a compound. These predictions are crucial in the early stages of drug discovery to identify candidates with favorable drug-like properties. nih.govbiorxiv.org

Various software and web-based tools are available to predict properties such as gastrointestinal absorption, blood-brain barrier (BBB) penetration, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. optibrium.comfip.org For N-substituted indazole-5-carboxamides, in silico tools have predicted their ability to cross the gastrointestinal tract and the BBB, which is essential for CNS-active drugs. optibrium.comresearchgate.net Predictions for related heterocyclic compounds often evaluate parameters based on Lipinski's rule of five (molecular weight, logP, H-bond donors, and H-bond acceptors) to assess oral bioavailability. fip.org For this compound, these predictive models would provide valuable, albeit preliminary, data on its potential as a drug candidate, guiding which experimental ADME studies should be prioritized. alliedacademies.orgbiorxiv.org

Table 3: Commonly Predicted In Silico ADME Properties

| Property | Description | Importance |

| Gastrointestinal (GI) Absorption | Predicts the extent of absorption from the gut into the bloodstream. | Essential for orally administered drugs. fip.org |

| Blood-Brain Barrier (BBB) Permeability | Predicts the ability of a compound to cross from the blood into the central nervous system. | Crucial for drugs targeting the brain. optibrium.comresearchgate.net |

| P-glycoprotein (P-gp) Substrate | Predicts if the compound is a substrate for the P-gp efflux pump, which can limit drug absorption and distribution. | Non-substrates are generally preferred. fip.org |

| CYP450 Inhibition | Predicts the potential of the compound to inhibit major drug-metabolizing enzymes (e.g., CYP3A4). | Inhibition can lead to drug-drug interactions. fip.org |

| Log Kp (Skin Permeation) | Predicts the rate of absorption through the skin. | Relevant for transdermal drug delivery. fip.org |

| Plasma Protein Binding (PPB) | Predicts the extent to which a compound binds to proteins in the blood plasma. | Affects the free concentration of the drug available to act. nih.gov |

Advanced Spectroscopic and Analytical Characterization of 3 4 Fluorophenyl 1h Indazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H, ¹³C, ¹⁴N, ¹⁵N, Solid-State CPMAS)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of 3-(4-fluorophenyl)-1H-indazole in both solution and solid states.

¹H NMR: The ¹H NMR spectrum provides detailed information about the proton environment in the molecule. In a deuterated chloroform (B151607) (CDCl₃) solution, the aromatic protons of this compound typically appear as multiplets in the range of δ 7.21-8.05 ppm. mdpi.com The proton attached to the nitrogen of the indazole ring (N-H) is often observed as a broad singlet, for instance, at δ 11.48 ppm in CDCl₃, which is exchangeable with D₂O. researchgate.net

¹³C NMR: The ¹³C NMR spectrum reveals the carbon framework of the molecule. For this compound in CDCl₃, characteristic signals appear around δ 113.8-151.0 ppm. researchgate.net The carbon atom attached to the fluorine atom exhibits a coupling (J-coupling), which is a key indicator in the spectrum.

¹⁴N and ¹⁵N NMR: While less common, ¹⁴N and ¹⁵N NMR can offer direct insight into the electronic environment of the nitrogen atoms within the indazole ring. Solid-state ¹⁵N CPMAS NMR, in conjunction with crystallographic data, helps in understanding the tautomeric forms and hydrogen bonding in the solid state. researchgate.net The chemical shifts in solid-state ¹⁵N CPMAS can help distinguish between different polymorphs and tautomers of indazole derivatives. researchgate.netnih.gov

Solid-State CPMAS NMR: Cross-Polarization Magic-Angle Spinning (CPMAS) is a solid-state NMR technique used to obtain high-resolution spectra of solid samples. For indazole derivatives, ¹³C and ¹⁵N CPMAS NMR are valuable for studying the structure in the crystalline state, providing information that complements X-ray diffraction data. researchgate.netnih.govconnectedpapers.com This technique is particularly useful for analyzing different crystalline forms (polymorphs) of the compound. researchgate.net

Interactive Data Table: NMR Data for this compound

| Nucleus | Solvent | Chemical Shift (δ ppm) | Reference |

| ¹H | CDCl₃ | 11.48 (s, 1H, NH), 8.05 (m, 3H, ArH), 7.45 (m, 2H, ArH), 7.25 (m, 1H, ArH), 7.21 (m, 2H, ArH) | mdpi.comresearchgate.net |

| ¹³C | CDCl₃ | 151.05, 147.2, 138.5, 130.1, 128.8, 126.2, 124.4, 122.1, 121.77, 113.87 | mdpi.comresearchgate.net |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis (ESI, HRMS)

Mass spectrometry (MS) is a critical tool for determining the molecular weight and investigating the fragmentation pattern of this compound.

Electrospray Ionization (ESI): ESI is a soft ionization technique that is well-suited for analyzing polar molecules like this compound. In ESI-MS, the compound is typically observed as a protonated molecule [M+H]⁺. For this compound, this peak is found at an m/z (mass-to-charge ratio) of 213.27. mdpi.comresearchgate.net

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental composition of the molecule. The exact mass of the protonated molecule [M+H]⁺ for this compound has been calculated and found to be consistent with its chemical formula, C₁₃H₁₀FN₂. researchgate.netpreprints.org The fragmentation patterns observed in tandem MS (MS/MS) experiments can provide further structural information. openagrar.de

Interactive Data Table: Mass Spectrometry Data for this compound

| Technique | Ionization Mode | Observed m/z | Assignment | Reference |

| ESI-MS | Positive | 213.27 | [M+H]⁺ | mdpi.comresearchgate.net |

| HRMS-ESI | Positive | 213.27 | [M+H]⁺ | researchgate.net |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by detecting the absorption of infrared radiation at specific wavenumbers.

Key characteristic absorption bands for this compound include:

N-H Stretching: A prominent band in the region of 3406 cm⁻¹ corresponds to the stretching vibration of the N-H bond in the indazole ring. mdpi.com

Aromatic C-H Stretching: Bands around 3078 cm⁻¹ are attributed to the stretching of the C-H bonds in the aromatic rings. mdpi.com

C=C and C=N Stretching: Absorptions in the 1440-1625 cm⁻¹ range are characteristic of the C=C and C=N stretching vibrations within the aromatic and indazole rings. mdpi.com

C-F Stretching: A strong absorption band, typically around 814 cm⁻¹, is indicative of the C-F bond in the fluorophenyl group. mdpi.com

Interactive Data Table: IR Spectroscopy Data for this compound

| Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

| N-H Stretch | 3406 | mdpi.com |

| Aromatic C-H Stretch | 3078 | mdpi.com |

| C=C and C=N Stretch | 1625, 1563, 1440, 1370 | mdpi.com |

| C-F Stretch | 814 | mdpi.com |

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information for a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for the parent this compound was not found in the provided search results, studies on closely related derivatives have been reported. For instance, the crystal structure of N-(7-(4-fluorobenzylidene)-3-(4-fluorophenyl)-3,3a,4,5,6,7-hexahydro-2H-indazole-2-carbonothioyl)benzamide has been determined, providing insights into the conformation and packing of a more complex molecule containing the 3-(4-fluorophenyl)-indazole moiety. researchgate.netresearchgate.net X-ray studies on indazole derivatives are crucial for understanding their solid-state properties and intermolecular interactions, such as hydrogen bonding. researchgate.net

Chromatographic Techniques for Compound Purity Assessment (e.g., Thin-Layer Chromatography)

Chromatographic methods are essential for assessing the purity of this compound.

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and widely used technique for monitoring the progress of chemical reactions and assessing the purity of a compound. bjbms.orgresearchgate.net For this compound, a suitable solvent system, such as a mixture of ethyl acetate (B1210297) and hexanes, can be used to develop the TLC plate. semanticscholar.org The compound's purity is indicated by the presence of a single spot with a specific retention factor (Rf) value under given conditions. For example, a related compound, 3-(4-fluorophenyl)-2-phenyl-2H-indazole, showed an Rf value of 0.5 in a 5% ethyl acetate in hexanes system. semanticscholar.org The visualization of the spot can be achieved under UV light or by using staining agents.

Future Research Directions and Challenges in 3 4 Fluorophenyl 1h Indazole Research

Development of Novel and Sustainable Synthetic Pathways

The synthesis of 3-(4-fluorophenyl)-1H-indazole and its derivatives has traditionally relied on methods that, while effective, may not be the most environmentally friendly or efficient. researchgate.net Future research must prioritize the development of novel and sustainable synthetic pathways. This includes the exploration of green chemistry principles, such as the use of eco-friendly solvents, catalysts, and reaction conditions. researchgate.net For instance, ultrasound-assisted synthesis has shown promise in accelerating reaction times and improving yields for indazole derivatives. researchgate.net

A significant challenge lies in the regioselective synthesis of asymmetrically substituted indazoles, which is crucial for detailed structure-activity relationship (SAR) studies. acs.org Current methods often result in a mixture of regioisomers that are difficult to separate. acs.org Developing more selective synthetic strategies will be paramount. Furthermore, the use of readily available and less toxic starting materials is a key consideration for sustainable production.

| Synthetic Approach | Advantages | Challenges | Key Research Areas |

| Palladium-Catalyzed Cross-Coupling | High yields, good functional group tolerance. mdpi.com | Cost and toxicity of palladium catalysts. | Development of more active and recyclable catalysts. |

| Silver-Mediated C-H Amination | Direct functionalization of C-H bonds. acs.org | Use of stoichiometric silver oxidants. acs.org | Catalytic silver systems with terminal oxidants. acs.org |

| Ultrasound-Assisted Synthesis | Faster reaction times, higher yields, greener approach. researchgate.net | Scalability and equipment limitations. | Optimization of reaction conditions for large-scale synthesis. |

| One-Pot Multi-Component Reactions | Increased efficiency, reduced waste. researchgate.net | Control of selectivity and side reactions. | Design of novel multi-component strategies for diverse derivatives. |

Advanced SAR Elucidation and Rational Design for Targeted Therapeutic Applications

While the this compound core is known to be a valuable pharmacophore, a deeper understanding of its structure-activity relationships is necessary for the rational design of next-generation therapeutics. longdom.orgresearchgate.net Future research should focus on systematically modifying the indazole core and the fluorophenyl ring to probe their influence on biological activity. nih.gov

Advanced SAR studies will involve the synthesis of a diverse library of derivatives with variations at different positions of the indazole ring. researchgate.net The substitution pattern on the aryl group has been shown to significantly impact antimicrobial activity, with electron-donating and withdrawing groups influencing potency. researchgate.net For instance, the presence of a para-fluorine atom has been identified as crucial for the antitumor activity of certain indazole derivatives. nih.gov

Computational modeling and molecular docking studies will play a pivotal role in predicting the binding interactions of these derivatives with their biological targets, thereby guiding the synthetic efforts towards more potent and selective compounds. longdom.orgresearchgate.net This approach has already been successfully applied to identify key interactions of indazole analogs with amino acids in the active sites of target proteins. researchgate.net

| Target Class | Key SAR Insights | Future Design Strategies |

| Kinase Inhibitors | The indazole scaffold acts as a hinge-binding motif. nih.govnih.gov Substitutions at various positions can modulate selectivity. nih.gov | Design of inhibitors targeting specific kinase conformations; exploration of allosteric modulators. |

| Anticancer Agents | The 4-fluorophenyl group is often crucial for activity. nih.gov Modifications at the N1 and C5 positions can enhance potency. nih.gov | Development of dual-target inhibitors; conjugation with other anticancer agents. |

| Antimicrobial Agents | The nature of substituents on the aryl ring dictates activity against different bacterial strains. researchgate.net | Synthesis of derivatives with novel mechanisms of action to combat drug resistance. |

Deeper Mechanistic Insights into Complex Biological Activities

While numerous studies have reported the biological activities of this compound derivatives, a comprehensive understanding of their mechanisms of action at the molecular level is often lacking. ontosight.aiontosight.ai Future research must delve deeper into the intricate signaling pathways and molecular targets modulated by these compounds.

For instance, in the context of cancer, it is crucial to identify the specific kinases or other proteins that are inhibited and to elucidate the downstream effects on cell cycle progression, apoptosis, and angiogenesis. nih.gov Some indazole derivatives have been shown to induce apoptosis and affect the cell cycle by targeting Bcl2 family members and the p53/MDM2 pathway. nih.gov Further investigation into these and other potential mechanisms is warranted.

Unraveling these complex biological activities will require a multi-pronged approach, combining techniques from molecular biology, cell biology, and proteomics. This will not only provide a clearer picture of how these compounds exert their therapeutic effects but also aid in the identification of potential biomarkers for patient stratification and treatment response.

Synergistic Integration of Computational and Experimental Research Methodologies

The future of drug discovery lies in the seamless integration of computational and experimental approaches. nih.gov For this compound research, this synergy will be instrumental in accelerating the identification and optimization of lead compounds.

Computational methods, such as quantitative structure-activity relationship (QSAR) analysis and molecular dynamics simulations, can be used to build predictive models that guide the design of new derivatives with improved potency and pharmacokinetic properties. longdom.orgresearchgate.net These in silico studies can help prioritize synthetic targets, thereby saving time and resources. nih.gov

Experimental validation of the computational predictions is crucial. nih.gov High-throughput screening can be employed to rapidly assess the biological activity of newly synthesized compounds. The experimental data can then be fed back into the computational models to refine and improve their predictive power, creating a powerful iterative cycle of drug design and discovery. nih.gov This integrated approach will undoubtedly pave the way for the development of novel and effective therapies based on the this compound scaffold.

Q & A

Q. What are the standard synthetic routes for 3-(4-fluorophenyl)-1H-indazole, and how can reaction conditions be optimized for higher yields?

The synthesis of this compound typically involves cyclocondensation of precursor amines with fluorinated aromatic aldehydes or ketones. A common approach uses 3-aminoindazole derivatives reacted with 4-fluorobenzaldehyde under acidic conditions (e.g., HCl or polyphosphoric acid) to form the indazole core. Optimization may include adjusting reaction temperature (80–120°C), solvent choice (e.g., ethanol or DMF), and catalyst selection (e.g., ZnCl₂). Purity can be improved via recrystallization or column chromatography .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Key techniques include:

- NMR : ¹H/¹³C NMR to confirm substituent positions and fluorophenyl integration.

- Mass spectrometry (HRMS) : To verify molecular weight (e.g., C₁₃H₉FN₂, MW = 228.23 g/mol).

- X-ray crystallography : SHELX software (e.g., SHELXL/SHELXS) resolves tautomeric forms and hydrogen-bonding networks, critical for structural validation .

Q. How does the fluorophenyl substituent influence the compound’s physicochemical properties?

The 4-fluorophenyl group enhances lipophilicity (logP ~2.8) and metabolic stability compared to non-fluorinated analogs. Fluorine’s electron-withdrawing effect also affects π-π stacking and dipole interactions, which can be quantified via computational methods like DFT .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

Discrepancies often arise from assay variability (e.g., cell lines, incubation times) or compound purity. Methodological solutions include:

- Purity validation : HPLC (>95% purity) to exclude byproducts.

- Dose-response curves : EC₅₀/IC₅₀ comparisons across multiple assays.

- Target engagement studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm direct binding .

Q. What strategies are effective for studying the structure-activity relationship (SAR) of this compound in drug discovery?

SAR studies often involve:

- Substituent variation : Modifying the indazole core (e.g., 5-bromo or 4-amino analogs) to assess potency shifts.

- Molecular docking : Using software like AutoDock to predict binding modes with targets (e.g., kinases or GPCRs).

- Pharmacokinetic profiling : Microsomal stability assays and CYP450 inhibition studies to optimize ADME properties .

Q. How can tautomerism in this compound impact its biological activity, and what methods address this?

Tautomeric equilibria (e.g., 1H- vs. 2H-indazole forms) alter electron distribution and binding affinity. Techniques to stabilize tautomers include:

- Low-temperature crystallography : To capture dominant tautomers.

- pH-controlled NMR : To observe protonation-dependent shifts.

- Computational modeling : MD simulations to predict tautomer prevalence in physiological conditions .

Q. What experimental designs are recommended for evaluating the compound’s potential as a kinase inhibitor?

- Enzyme assays : Measure IC₅₀ against TTK, Aurora kinases, or CDKs using ATP-coupled assays.

- Cellular validation : Western blotting for phospho-targets (e.g., p-Histone H3 for mitotic arrest).

- Selectivity profiling : Kinase panel screens (≥50 kinases) to identify off-target effects .

Data Analysis & Reproducibility

Q. How can researchers ensure reproducibility in synthesizing this compound derivatives?

Q. What statistical approaches are suitable for analyzing dose-dependent responses in cytotoxicity studies?

- Nonlinear regression : Fit data to sigmoidal models (e.g., Hill equation) using GraphPad Prism.

- ANOVA with post-hoc tests : Compare treatment groups against controls.

- Synergy analysis : Chou-Talalay method for combination therapies .

Emerging Applications

Q. How can this compound be leveraged in photodynamic therapy (PDT) or fluorescence imaging?

Modify the indazole core with conjugated π-systems (e.g., pyrene or BODIPY) to enhance light absorption. Validate via:

- Fluorescence quantum yield : Compare emission spectra in polar vs. nonpolar solvents.

- Singlet oxygen generation : Use SOSG probes to quantify PDT efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.